Urocanic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041148 | |
| Record name | trans-Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Urocanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.5 mg/mL at 17 °C | |
| Record name | trans-urocanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urocanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3465-72-3, 7699-35-6, 104-98-3 | |
| Record name | trans-Urocanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3465-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urocanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003465723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-urocanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cis-Urocanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | urocanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-imidazol-4-ylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UROCANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D26XJJ3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Urocanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C | |
| Record name | trans-urocanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urocanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Catabolism of Urocanic Acid
Biosynthetic Pathways
The synthesis of urocanic acid is a targeted process primarily occurring through two recognized pathways. These pathways involve the direct enzymatic conversion of L-histidine and the breakdown of a specific structural protein in the epidermis.
Synthesis from L-Histidine via Histidine Ammonia-Lyase (Histidase)
The principal pathway for this compound biosynthesis is the direct deamination of L-histidine. fptt.ruwikipedia.org This reaction is catalyzed by the enzyme histidine ammonia-lyase (HAL), also known as histidase. fptt.ruwikipedia.org The enzyme, belonging to the lyase class (EC 4.3.1.3), facilitates the non-oxidative removal of an ammonia (B1221849) molecule from L-histidine, resulting in the formation of trans-urocanic acid. fptt.ruwikipedia.orggoogle.com This enzymatic conversion is the initial and rate-limiting step in the catabolism of histidine. google.commdpi.com Histidine ammonia-lyase is found in the cytosol of cells and is notably active in the liver and epidermis. wikipedia.orgscielo.org.mx A deficiency in this enzyme leads to a hereditary condition called histidinemia, characterized by elevated levels of histidine in the blood and a lack of this compound. fptt.ruwikipedia.org
Role of Filaggrin Degradation in Epidermal this compound Production
In the epidermis, a significant amount of this compound is produced through the breakdown of the protein filaggrin. wikipedia.orgresearchgate.netnih.gov Filaggrin is a histidine-rich protein that plays a crucial role in the terminal differentiation of epidermal cells, a process that forms the stratum corneum, the outermost layer of the skin. nih.govallergolyon.fr During this process, profilaggrin, the large precursor protein of filaggrin, is cleaved into individual filaggrin monomers. nih.gov These monomers then aggregate and condense the keratin (B1170402) cytoskeleton. nih.gov
Subsequently, filaggrin is degraded by proteases into its constituent free amino acids, including a high proportion of histidine. mdpi.comnih.gov This free histidine is then converted to trans-urocanic acid by the enzyme histidase, which is present in the epidermis. scielo.org.mxnih.gov The this compound, along with other filaggrin degradation products like pyrrolidone carboxylic acid (PCA), becomes a major component of the natural moisturizing factor (NMF) in the stratum corneum. allergolyon.frmdpi.comeczema.org The NMF is essential for maintaining skin hydration and the acidic pH of the skin surface. researchgate.neteczema.org Loss-of-function mutations in the filaggrin gene (FLG) result in reduced levels of filaggrin and its breakdown products, including this compound, leading to skin barrier dysfunction and conditions like ichthyosis vulgaris and atopic dermatitis. wikipedia.orgallergolyon.frnih.gov
Catabolic Pathways
The breakdown of this compound is a multi-step enzymatic process that converts it into a widely used amino acid, primarily occurring in the liver.
Conversion of this compound to Imidazolonepropionate by Urocanase
The first step in the catabolism of this compound is its hydration to 4-imidazolone-5-propionic acid (also referred to as imidazolonepropionate). wikipedia.orgwikipedia.orghmdb.ca This reaction is catalyzed by the enzyme urocanase (EC 4.2.1.49), also known as urocanate hydratase or imidazolonepropionate hydrolase. wikipedia.orguniprot.orghmdb.ca Urocanase utilizes NAD+ as a cofactor, which acts as an electrophile in the reaction mechanism. wikipedia.orgnih.gov The enzyme is a homodimer and is found in the liver of vertebrates and in some bacteria. wikipedia.orgebi.ac.uk A deficiency in urocanase activity leads to a condition known as urocanic aciduria, characterized by the accumulation and excretion of this compound in the urine. wikipedia.orgwikipedia.org
Metabolism in Different Tissues: Skin, Liver, and Brain
The metabolism of this compound exhibits significant tissue-specific differences.
Skin: In the epidermis, this compound is a terminal product of histidine metabolism and accumulates in the stratum corneum. scielo.org.mxhmdb.ca This is because the enzyme urocanase, which is required for its degradation, is not significantly present in the skin. scielo.org.mxmedicaljournals.se Here, trans-urocanic acid functions as a natural sunscreen, absorbing UVB radiation. researchgate.net
Liver: The liver is the primary site for the complete catabolism of histidine and this compound. scielo.org.mxhmdb.ca Both histidase and urocanase are actively expressed in hepatocytes, allowing for the conversion of L-histidine all the way to glutamic acid. scielo.org.mxcaltech.edu This pathway is crucial for amino acid homeostasis.
Brain: Recent research has indicated that this compound can cross the blood-brain barrier and is metabolized in the brain. oup.comoup.comnih.gov Studies have shown that this compound can be converted to glutamate (B1630785) in the brain, suggesting a novel biosynthetic pathway for this key excitatory neurotransmitter. oup.comoup.comnih.gov This pathway may be influenced by factors such as UV exposure, which can increase circulating levels of this compound. oup.comnih.gov
Compound Information
| Compound Name | Synonyms |
| This compound | 3-(1H-Imidazol-4-yl)acrylic acid |
| L-Histidine | (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid |
| Imidazolonepropionate | 4-Imidazolone-5-propionic acid |
| Glutamic acid | 2-Aminopentanedioic acid |
| Pyrrolidone carboxylic acid | PCA, 5-Oxoproline |
| N-formiminoglutamic acid | FIGLU |
Enzyme Information
| Enzyme Name | EC Number | Function |
| Histidine ammonia-lyase | 4.3.1.3 | Converts L-histidine to trans-urocanic acid and ammonia. |
| Urocanase | 4.2.1.49 | Converts trans-urocanic acid to 4-imidazolone-5-propionic acid. |
| Imidazolonepropionate hydrolase | 3.5.2.7 | Hydrolyzes 4-imidazolone-5-propionate to N-formimino-L-glutamate. |
Alternative Metabolic Pathways and Metabolites (e.g., Hydantoin-5-propionic acid)
While the principal catabolic route for this compound proceeds through 4-imidazolone-5-propionic acid to ultimately form glutamic acid, several alternative metabolic pathways and metabolites have been identified. These pathways can be significant in specific organisms or under certain physiological or pathological conditions.
Formation of Hydantoin-5-propionic Acid
A notable alternative metabolite is hydantoin-5-propionic acid. Research indicates that this compound is formed from imidazolonepropionic acid. ebi.ac.uk In patients with deficiencies in folate or vitamin B12, an unusually high excretion of hydantoin-5-propionic acid has been observed following a histidine load. ebi.ac.uk This suggests a metabolic diversion towards this compound when the main pathway is impaired.
The enzymatic basis for this conversion has been explored. Studies have identified hydantoin-5-propionic acid as an endogenous product of aldehyde oxidase (AO), indicating that AO is involved in its formation. researchgate.net Consequently, patients with Type II xanthinuria, a condition characterized by a combined deficiency of xanthine (B1682287) dehydrogenase and aldehyde oxidase, show decreased levels of hydantoin (B18101) propionic acid. researchgate.net Another enzyme, xanthine oxidase, has also been implicated in the oxidation of 4(5)-imidazolone-5(4)-propionic acid to hydantoin-5-propionic acid. ebi.ac.uk In vertebrate organisms, hydantoin propionate (B1217596) is considered a terminal oxidation product. annualreviews.org However, some bacteria possess enzyme systems capable of further metabolizing it. annualreviews.org For instance, certain bacteria can hydrolyze hydantoin-5-propionic acid first to N-carbamyl-L-glutamic acid and subsequently to glutamic acid, which can then enter the tricarboxylic acid cycle. annualreviews.org
Metabolism of cis-Urocanic Acid by Skin Microbiota
The skin's microbiome introduces another layer of complexity to this compound metabolism. Following exposure to UVB radiation, the naturally occurring trans-urocanic acid on the skin isomerizes to cis-urocanic acid. nih.gov While cis-urocanic acid has immunomodulatory properties, certain bacteria residing on the skin can metabolize it. nih.govsciencedaily.com Organisms such as Micrococcus luteus have been shown to degrade cis-urocanic acid. nih.gov These bacteria contain a novel enzyme, cis-urocanic acid isomerase, which converts the cis-isomer back into the trans-isomer. nih.gov This conversion allows the compound to re-enter the classical histidine degradation pathway, potentially modulating the local immune response to UV radiation. nih.govsciencedaily.com
Oxidative Cleavage of Imidazolonepropionate
Another alternative reaction involves the oxidative cleavage of the imidazolone (B8795221) ring of 4-imidazolone-5-propionic acid, leading to the formation of 4-oxoglutaramate (B1232922). annualreviews.org This product can then be further metabolized to formate (B1220265) and ammonia. annualreviews.org The spontaneous oxidation to 4-oxoglutaramate is favored under aerobic conditions in a pH range of 4.0-7.0. annualreviews.org
These alternative pathways highlight the diverse metabolic fate of this compound and its derivatives, influenced by enzymatic activities in different tissues and the metabolic capabilities of the host's microbiome.
Photoisomerization and Photobiological Mechanisms of Urocanic Acid
Trans-Cis Photoisomerization upon UVR Exposure
The most prominent photochemical reaction of urocanic acid is its isomerization from the naturally occurring trans-isomer to the cis-isomer when exposed to UV radiation. researchgate.netnih.gov This conversion is a fundamental aspect of its photobiology.
The efficiency of the trans-to-cis photoisomerization of this compound is highly dependent on the wavelength of the incident UV radiation. photobiology.com This phenomenon is notable because the broad, seemingly simple absorption spectrum of trans-UCA, which peaks around 268 nm, masks a complex underlying photochemistry. researchgate.netphotobiology.comnih.gov
Research has shown that the quantum yield for this isomerization varies significantly across the UV spectrum. The peak efficiency for the conversion of trans-UCA to cis-UCA occurs at the edge of its absorption band, in the UVB range. photobiology.comtaylorandfrancis.com Specifically, the isomerization is most efficient in the 300-320 nm range. taylorandfrancis.comuva.nl At 310 nm, the quantum yield (Φ), which represents the efficiency of a photochemical process, reaches its maximum at approximately 0.49. photobiology.com In contrast, near the absorption maximum at 266 nm, the quantum yield is substantially lower, at about 0.05. photobiology.com
In vivo studies on human skin have confirmed this wavelength dependence, demonstrating high efficiency for cis-UCA formation in the 305-341 nm spectral region. nih.gov Significantly, the formation of cis-UCA has been detected in vivo after exposure to UVA wavelengths as long as 363 nm, indicating that the process is not limited to the UVB range. uva.nlnih.gov The established division between UVB and UVA at 320 nm is not strictly relevant to the isomerization pattern of UCA. nih.gov This unusual wavelength-dependent behavior suggests the involvement of multiple distinct electronic states in the photoisomerization process. photobiology.comresearchgate.net
Table 1: Wavelength Dependence of trans-Urocanic Acid Isomerization Quantum Yield
| Excitation Wavelength (nm) | Quantum Yield (Φ) for cis-UCA Formation | Reference |
| 266 | 0.05 | photobiology.com |
| 310 | 0.49 | photobiology.com |
The conversion of trans-urocanic acid to its cis isomer upon UV absorption is a sophisticated process governed by the principles of photochemistry. The mechanism involves the molecule entering an electronically excited state, which then undergoes a structural change before returning to the ground electronic state. This process of E→Z (trans→cis) photoisomerization is a key radiationless deactivation pathway, meaning it allows the molecule to dissipate the absorbed UV energy as heat without emitting light (fluorescence or phosphorescence). acs.orgmdpi.com
Computational and spectroscopic studies have revealed that the mechanism is more complex than a simple rotation around the ethylenic double bond. acs.orgacs.org It involves multiple electronically excited states, primarily the nπ* and ππ* states. acs.org The relative energies of these states can differ between the two main tautomers of this compound (the N1H and N3H forms), which helps to explain the strong dependence of the isomerization efficiency on the excitation wavelength. acs.org
Upon absorbing a UV photon, the molecule is promoted to a singlet excited state. From here, the isomerization is believed to proceed through a "phantom" intermediate state, which is polar in nature. nih.govresearchgate.net The reaction pathway involves conical intersections, which are specific molecular geometries where the potential energy surfaces of two different electronic states intersect. acs.orgacs.org These intersections provide an extremely efficient funnel for the molecule to transition from the excited state back to the ground state. acs.org As the molecule relaxes back to the ground state, it can adopt either the trans or the cis configuration, with the quantum yield determined by the specific excited state initially populated and the subsequent path taken. acs.orgdiva-portal.org
The photoisomerization of this compound is a reversible process, where the absorbed UV energy is primarily dissipated as heat. mdpi.com Under continuous UV exposure, a photostationary state is reached, which is a dynamic equilibrium mixture of the trans and cis isomers. nih.gov The exact composition of this mixture depends on factors such as the wavelength of irradiation and the polarity of the solvent environment. nih.govresearchgate.net
The kinetics of this reaction are rapid. Studies using pulsed laser photoacoustic spectroscopy have shown that following excitation at 310 nm, the energy from the absorbed photon is released as heat on a sub-nanosecond timescale, which is consistent with the isomerization process. photobiology.com
In a biological context, the kinetics are also observable. Following a single significant UVB exposure, the concentration of cis-UCA in the epidermis peaks almost immediately. uva.nl The body then works to clear this isomer; epidermal cis-UCA levels have been shown to return to their pre-exposure baseline approximately three weeks after the initial exposure. uva.nl
Molecular Mechanisms of Photoisomerization
This compound as a UVR Absorber
This compound's significant presence and strong UV-absorbing capabilities make it a key chromophore in the outermost layer of the skin.
This compound is one of the most abundant acid-soluble, UV-absorbing compounds found in the stratum corneum, the uppermost layer of the epidermis. acs.orgmdpi.comnih.gov It is not directly incorporated into the skin from the diet but is synthesized within the epidermal cells themselves from the amino acid L-histidine as part of the natural process of skin cell differentiation. researchgate.nettaylorandfrancis.com In unirradiated skin, it is found almost exclusively in its trans isomeric form. researchgate.net
As a chromophore, its primary characteristic is its ability to absorb light in the UV portion of the electromagnetic spectrum. It has a strong and broad absorption profile primarily in the UVB range (280-315 nm), with a peak absorption maximum around 268-270 nm. researchgate.nettaylorandfrancis.comacs.org Its absorption also extends into the UVA range (315-400 nm). nih.govpnas.org Due to these properties, this compound, alongside other molecules like melanin (B1238610) and DNA, is considered a major endogenous chromophore responsible for absorbing solar UV radiation that strikes the skin. researchgate.net
Given its high concentration in the epidermis and its strong UVB absorption, trans-urocanic acid was initially believed to function as a "natural sunscreen," protecting the DNA of underlying skin cells from damage. nih.govacs.orgnih.gov The mechanism for this protection is the absorption of UV photons and the subsequent dissipation of the potentially damaging energy as heat through the efficient trans-cis isomerization process. acs.orgmdpi.com Evidence supporting this photoprotective role comes from studies on mice that lack the enzyme histidase and are therefore unable to produce this compound; these mice show a greater susceptibility to UV-induced DNA damage. mdpi.com
However, the photoprotective capacity of endogenous this compound is subject to significant limitations. Firstly, the concentration of naturally occurring UCA in the skin is likely too low to provide substantial protection on its own. nih.gov One study found that a cream containing 5% trans-UCA—a concentration 20 to 200 times higher than that found naturally in the skin—yielded a sun protection factor (SPF) of only 1.58. nih.gov
The most critical limitation, however, stems from the biological activity of the photoproduct, cis-urocanic acid. While the physical process of absorbing UV light is protective, the resulting chemical product is not inert. nih.govacs.org Cis-UCA has been identified as a mediator of photoimmunosuppression, a process that dampens the local immune response in the skin. nih.govnih.gov This immunosuppressive effect is considered a risk factor in the development of skin cancers. nih.govacs.org Therefore, any photoprotective benefit from the UV absorption by trans-UCA is counteracted by the potentially harmful biological effects of the resulting cis-UCA, creating what has been described as a "mixed blessing." nih.govresearchgate.net
Chromophore Properties in the Stratum Corneum
Cellular and Molecular Responses to Isomerization
The transformation of trans-urocanic acid to its cis isomer initiates a cascade of cellular and molecular events. These responses are critical in understanding the biological impact of this compound, particularly in the context of UV radiation exposure.
Upregulation of Genes by Cis-Urocanic Acid Treatment
Research has shown that cis-urocanic acid, but not its trans isomer, can initiate gene transcription in primary human keratinocytes. aai.orgnih.gov In one study, microarray analysis revealed that out of approximately 400 genes induced by solar-simulated radiation (SSR), 16 were also upregulated by cis-urocanic acid. nih.gov These genes are associated with several key cellular processes, including apoptosis, cell growth arrest, cytokine production, and oxidative stress. aai.orgnih.gov
Further investigation has highlighted the significant induction of prostaglandin-endoperoxide synthase-2 (PTGS2, also known as COX-2) by cis-urocanic acid, leading to an increased secretion of prostaglandin (B15479496) E2 (PGE2). nih.govplos.org Additionally, cis-urocanic acid treatment has been shown to increase the production of various cytokines at the protein level, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), in a dose-dependent manner. nih.govplos.orgresearchgate.net
Table 1: Genes and Proteins Upregulated by Cis-Urocanic Acid in Human Keratinocytes
| Gene/Protein | Associated Process | Reference |
| Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) | Inflammation, Pain | nih.govplos.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Inflammation, Apoptosis, Immunity | nih.govplos.org |
| Interleukin-6 (IL-6) | Inflammation, Immunity | nih.govplos.org |
| Interleukin-8 (IL-8) | Inflammation, Chemotaxis | nih.govplos.org |
| Genes associated with apoptosis | Programmed Cell Death | aai.orgnih.gov |
| Genes associated with cell growth arrest | Cell Cycle Regulation | aai.orgnih.gov |
| Genes associated with oxidative stress | Cellular Defense | aai.orgnih.gov |
Activation of NF-κB and Lipid Peroxidation
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs inflammatory and immune responses to cellular stress, including that induced by UV radiation. researchgate.net Studies have demonstrated that cis-urocanic acid, similar to solar-simulated radiation, can induce the activation of NF-κB. nih.govresearchgate.net This activation is considered a potential upstream event that leads to the observed changes in gene expression. aai.orgresearchgate.net
In conjunction with NF-κB activation, cis-urocanic acid also promotes lipid peroxidation. nih.govresearchgate.net A biomarker for photo-oxidative stress, 8-isoprostane, which is formed by the free radical-catalyzed peroxidation of phospholipids, was found to be significantly increased following treatment with cis-urocanic acid. researchgate.net This effect was observed to be dose-dependent. researchgate.net The trans isomer of this compound, however, showed little to no effect on either NF-κB activation or lipid peroxidation. nih.govresearchgate.net In human corneal epithelial cells, while UV-B radiation induced the DNA binding of NF-κB, cis-urocanic acid did not inhibit this binding. nih.govnih.gov
Generation of Reactive Oxygen Species (ROS) by Cis-Urocanic Acid
Cis-urocanic acid has been identified as a generator of reactive oxygen species (ROS) in human keratinocytes, a phenomenon not observed with trans-urocanic acid. nih.govresearchgate.net This ROS generation occurs in a dose-dependent manner. nih.govuitm.edu.my The production of ROS is a key mechanism through which cis-urocanic acid exerts its effects, leading to oxidative stress and cellular damage. uitm.edu.my
The antioxidant α-tocopherol has been shown to mitigate this ROS generation, which in turn reduces the subsequent release of PGE2 and apoptotic cell death induced by cis-urocanic acid. nih.govresearchgate.net This suggests that the intracellular generation of ROS is a critical step that modulates signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, ultimately leading to the synthesis of PGE2 and apoptosis. nih.gov While some studies indicate cis-urocanic acid can trigger ROS production, another study on bovine neutrophils suggested it may inhibit the generation of extracellular superoxide (B77818) while leaving intracellular ROS levels unaffected. researchgate.netnih.gov
Interaction with Serotonin (B10506) Receptors (e.g., 5-HT2A)
A significant finding in the study of cis-urocanic acid's molecular mechanisms is its interaction with serotonin receptors, specifically the 5-HT2A receptor. pnas.orgnih.gov Cis-urocanic acid acts as an agonist for the 5-HT2A receptor, binding to it with a relatively high affinity (Kd = 4.6 nM). pnas.orgmedchemexpress.commedchemexpress.comchemsrc.combioscience.co.uk This interaction is believed to be a key pathway through which cis-urocanic acid mediates its immunosuppressive effects. pnas.orgnih.gov
The structural similarity between cis-urocanic acid and serotonin allows it to bind to and activate the 5-HT2A receptor. pnas.orgnih.gov This activation has been demonstrated by the induction of calcium mobilization in cells stably transfected with the human 5-HT2A receptor upon treatment with cis-urocanic acid. pnas.orgnih.govresearchgate.net This effect was blocked by a selective 5-HT2A receptor antagonist, ketanserin. pnas.orgresearchgate.net Furthermore, antiserotonin antibodies can block the immunosuppressive effects induced by both UV radiation and cis-urocanic acid. pnas.org Computational docking studies have supported these findings, showing similar binding modes for cis-urocanic acid and serotonin to the 5-HT2A receptor, with cis-urocanic acid exhibiting a higher binding affinity. nih.gov
Immunomodulatory Roles of Urocanic Acid
Cis-Urocanic Acid and Immunosuppression
Cis-UCA is recognized as a potent immunosuppressive molecule, influencing various components of both the innate and adaptive immune systems. frontiersin.org Its systemic distribution following photoisomerization allows it to exert effects beyond the skin, contributing to both local and systemic immunosuppression. plos.org
Langerhans cells (LCs), the skin's resident dendritic cells, play a crucial role in initiating immune responses by presenting antigens to T cells. Cis-UCA has been shown to inhibit the ability of LCs to present tumor-associated antigens for both primary and secondary immune responses. oup.comaai.org This inhibition of antigen-presenting cell function is a significant contributor to the immunosuppressive effects of cis-UCA. aai.orgnih.gov Interestingly, the immunosuppressive activities of cis-UCA on LCs can be counteracted by the immunomodulatory cytokine Interleukin-12 (IL-12). oup.comnih.gov However, some in vitro studies have reported that cis-UCA has no direct effect on human Langerhans cell allostimulatory function, suggesting the mechanisms may be complex and potentially indirect. nih.gov
Cis-UCA exerts a significant influence on the expression of various cytokines and chemokines, which are critical mediators of inflammatory and immune responses. In primary human keratinocytes, cis-UCA has been shown to increase the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in a dose-dependent manner. nih.govresearchgate.net This effect is mediated, at least in part, through the activation of NF-κB. nih.gov Conversely, in other cell types and contexts, cis-UCA demonstrates anti-inflammatory properties. For instance, it can suppress UV-B-induced IL-6 and IL-8 secretion in human corneal and conjunctival epithelial cells. medchemexpress.com Furthermore, cis-UCA has been found to increase the secretion of the anti-inflammatory cytokine IL-10 by CD4+ T cells. plos.orgaai.org It has also been shown to increase the secretion of IL-1β in both normal human epidermal keratinocytes and monocytic leukemia cells. f1000research.com In a model of colitis, administration of cis-UCA led to reduced colonic expression of the chemokine CXCL1. nih.gov
Table 1: Effects of cis-Urocanic Acid on Cytokine and Chemokine Expression
| Cytokine/Chemokine | Cell Type/Model | Observed Effect | Reference(s) |
| TNF-α | Primary Human Keratinocytes | Increased production | nih.govresearchgate.net |
| IL-6 | Primary Human Keratinocytes | Increased production | nih.govresearchgate.net |
| IL-8 | Primary Human Keratinocytes | Increased production | nih.govresearchgate.net |
| IL-6 | Human Corneal & Conjunctival Epithelial Cells | Suppressed UV-B-induced secretion | medchemexpress.com |
| IL-8 | Human Corneal & Conjunctival Epithelial Cells | Suppressed UV-B-induced secretion | medchemexpress.com |
| IL-10 | CD4+ T cells | Increased secretion | plos.orgaai.org |
| IL-1β | Normal Human Epidermal Keratinocytes, Monocytic Leukemia Cells | Increased secretion | f1000research.com |
| CXCL1 | Colonic Tissue (Colitis Model) | Reduced expression | nih.gov |
| IFN-γ | Colonic Tissue (IL-10 deficient mice) | Reduced levels | plos.org |
The influence of cis-UCA extends to the innate immune system. It has been shown to suppress innate immunity and modulate the functions of various innate immune cells, including neutrophils and monocytes. plos.orgmedicaljournals.se In human epidermal keratinocytes and monocytic leukemia cells, cis-UCA increases the secretion of IL-1β, a key cytokine in the innate immune response. f1000research.com This effect is mediated through the NLRP3 inflammasome and the P2RY14 receptor. f1000research.com Furthermore, cis-UCA has been found to directly inhibit the lipopolysaccharide (LPS)-induced secretion of the chemokine CXCL1 from antigen-presenting cells. plos.org
Cis-UCA has been consistently shown to suppress various hypersensitivity reactions, including contact hypersensitivity (CHS) and delayed-type hypersensitivity (DTH). plos.orgmolvis.org It can suppress both the induction and elicitation phases of contact hypersensitivity to certain allergens like oxazolone. medicaljournals.semedicaljournalssweden.se The suppression of DTH responses to viral antigens, such as Herpes Simplex Virus, has also been documented. medicaljournals.se The mechanism behind this attenuation of hypersensitivity involves the modulation of T-cell responses and antigen-presenting cell function, often linked to the production of IL-10. plos.orgnih.gov
Impact on Innate Immunity
Urocanic Acid in Autoimmune and Inflammatory Disorders
Given its immunomodulatory properties, this compound is being investigated for its potential role in autoimmune and inflammatory disorders. Epidemiological evidence suggests a possible protective role for ultraviolet radiation, and by extension cis-UCA, in several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. nih.govyahoo.com In a mouse model of colitis, subcutaneous administration of cis-UCA was effective in reducing the severity of the disease. nih.gov This suggests that pathways induced by UV radiation in the skin can influence distal sites of inflammation. nih.gov Furthermore, epidermal UCA concentrations have been found to correlate negatively with the severity of atopic dermatitis, an inflammatory skin condition. medicaljournals.se The ability of cis-UCA to suppress inflammation and improve skin barrier function is being explored for therapeutic applications in such conditions. medicaljournals.setaylorandfrancis.com The connection between this compound and inflammatory diseases is also highlighted by its role in histidine metabolism, which is linked to various inflammatory processes. frontiersin.org Dermatological compositions containing cis-UCA have been proposed for the treatment of inflammatory and autoimmune skin diseases. google.com
Atopic Dermatitis Pathogenesis and Therapeutic Implications
This compound (UCA) is a significant factor in the complex pathogenesis of atopic dermatitis (AD), primarily through its connection to filaggrin (FLG) and the skin's barrier function. nih.govunair.ac.id FLG is a protein that, upon degradation, produces several molecules, including UCA and pyrrolidine (B122466) carboxylic acid, which are crucial for skin hydration and maintaining the skin's acidic pH. nih.goveczema.orgexplorationpub.com In individuals with AD, particularly those with FLG null mutations, there is a reduction in FLG and its breakdown products. nih.govunair.ac.id This deficiency leads to impaired skin barrier function, increased transepidermal water loss (TEWL), and a higher skin pH, creating an environment conducive to bacterial colonization, particularly by Staphylococcus aureus, and increased penetration of allergens. nationaleczema.orgmdpi.com
The reduction of UCA and other natural moisturizing factors (NMF) is a global feature of AD, irrespective of FLG mutation status, as the inflammatory environment itself can suppress FLG expression. mdpi.comallergolyon.fr Specifically, Th2 cytokines, which are predominant in AD, down-regulate filaggrin. allergolyon.fr This leads to a cycle where impaired barrier function allows for increased allergen penetration and inflammation, which in turn further suppresses barrier-maintaining proteins like filaggrin.
The therapeutic potential of UCA, particularly its cis-isomer, has been explored. While trans-UCA is the predominant form in healthy skin, it isomerizes to cis-UCA upon UV exposure. uitm.edu.my Cis-UCA has demonstrated immunomodulatory properties. uitm.edu.mynih.gov Studies have shown that topical application of cis-UCA can be beneficial in AD. For instance, a 5% cis-UCA cream was found to reduce transepidermal water loss and erythema, thereby improving skin barrier function and suppressing inflammation in mild to moderate AD. uitm.edu.my In mouse models of AD, topical cis-UCA has been shown to improve the macroscopic features of AD-like skin lesions and reduce serum IgE levels. uitm.edu.my This suggests that modulating UCA isomer concentrations in the skin could be a therapeutic strategy for managing AD. uitm.edu.my
Table 1: Role of this compound in Atopic Dermatitis
| Feature | Role in Atopic Dermatitis Pathogenesis | Therapeutic Implication |
|---|---|---|
| Source | Breakdown product of filaggrin (FLG). nih.govexplorationpub.com | Topical application of cis-UCA. uitm.edu.my |
| Function in Healthy Skin | Contributes to skin hydration and acidic pH as part of the Natural Moisturizing Factor (NMF). nih.govnationaleczema.org | Restoration of skin barrier function. uitm.edu.my |
| Deficiency in AD | Reduced levels due to FLG mutations and inflammatory suppression of FLG. nih.govallergolyon.fr | Reduction of inflammation and erythema. uitm.edu.my |
| Consequences of Deficiency | Impaired skin barrier, increased transepidermal water loss (TEWL), elevated skin pH, increased allergen penetration, and bacterial colonization. nationaleczema.orgmdpi.com | Potential to lower serum IgE levels. uitm.edu.my |
| cis-Urocanic Acid | Formed from trans-UCA upon UV exposure; possesses immunomodulatory properties. uitm.edu.my | May offer a novel treatment approach for managing AD. uitm.edu.my |
Psoriasis and Skin Inflammation
The role of this compound in psoriasis is characterized by altered levels and its immunomodulatory effects, particularly in the context of ultraviolet (UV) light therapy. Research has consistently shown that patients with psoriasis have lower levels of this compound in psoriatic lesions compared to both non-lesional skin and the skin of healthy individuals. dovepress.comtandfonline.commednexus.org This decrease in this compound has been negatively correlated with disease severity, suggesting that a deficiency in local immunosuppression by cis-UCA might contribute to the psoriatic inflammatory process. dovepress.comtandfonline.com
The epidermis of psoriasis patients, however, has been found to contain significantly more total this compound than that of healthy subjects. oup.com Despite this, the levels in suction blister fluid from psoriatic lesions are comparable to controls, indicating a complex regulation of UCA distribution. oup.commedicaljournals.se The reduced levels specifically within the stratum corneum of lesions are thought to be a result of the altered keratinocyte differentiation and metabolism characteristic of psoriasis. dovepress.com
Cis-urocanic acid, formed from the isomerization of trans-UCA by UVB radiation, is a key mediator of the therapeutic effects of phototherapy in psoriasis. researchgate.netnih.gov Cis-UCA exhibits immunosuppressive properties that can attenuate psoriatic inflammation. researchgate.netnih.gov One of the proposed mechanisms involves the interaction of cis-UCA with the 5-HT2A receptor on Langerhans cells. researchgate.netnih.gov This interaction leads to the inhibition of IL-23 expression and the induction of Programmed Death-Ligand 1 (PD-L1) on these cells. researchgate.netnih.gov The upregulation of PD-L1 on Langerhans cells, in turn, suppresses the proliferation and migration of pathogenic Vγ4+ γδT17 cells, which are key drivers of IL-17-mediated inflammation in psoriasis. researchgate.netnih.gov
Furthermore, studies have found that serum levels of cis-UCA are significantly lower in psoriasis patients compared to healthy controls, which may be linked to lower expression of filaggrin. researchgate.netnih.gov The topical application of cis-UCA in murine models of psoriasis has been shown to inhibit psoriasiform inflammation. researchgate.netnih.gov These findings highlight the potential of targeting the this compound pathway as a therapeutic strategy for psoriasis.
Table 2: this compound in Psoriasis
| Aspect | Finding in Psoriasis | Mechanism/Implication |
|---|---|---|
| This compound Levels in Lesions | Decreased compared to non-lesional and healthy skin. dovepress.comtandfonline.commednexus.org | May indicate a deficit in local immunosuppression. dovepress.comtandfonline.com |
| Serum cis-UCA Levels | Significantly lower in psoriasis patients. researchgate.netnih.gov | Linked to lower filaggrin expression. researchgate.net |
| Total Epidermal UCA | Increased quantity in the epidermis of psoriasis patients. oup.com | Complex regulation and distribution within the skin. |
| Role of cis-UCA | Mediates immunosuppressive effects of UVB therapy. researchgate.netnih.gov | A potential therapeutic agent for psoriatic inflammation. researchgate.netnih.gov |
| Mechanism of Action | Inhibits IL-23 and induces PD-L1 on Langerhans cells via the 5-HT2A receptor. researchgate.netnih.gov | Suppresses pathogenic γδT17 cells. researchgate.netnih.gov |
Inflammatory Bowel Disease and Systemic Immunomodulation
Recent research has shed light on the systemic immunomodulatory effects of this compound, extending its influence beyond the skin to conditions like inflammatory bowel disease (IBD). plos.orgnih.gov Although primarily generated in the skin upon UV exposure, cis-urocanic acid can be systemically distributed and has been shown to attenuate intestinal inflammation. plos.org
Studies using animal models of colitis have demonstrated that the administration of cis-UCA can reduce the severity of the disease. plos.org In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, subcutaneous injections of cis-UCA led to a reduction in the severity of the disease. plos.org This protective effect was associated with specific changes in the local immune environment of the colon, including a decrease in the neutrophil chemoattractant CXCL1 and an increase in the cytokine IL-17A. plos.org Furthermore, cis-UCA treatment helped preserve the population of splenic CD4+CD25+FoxP3+ T-regulatory cells, which are crucial for maintaining immune tolerance. plos.org
In vitro studies have further supported the anti-inflammatory properties of cis-UCA, showing that it can decrease the lipopolysaccharide (LPS)-induced secretion of CXCL1 from antigen-presenting cells. plos.org Interestingly, the efficacy of cis-UCA in attenuating colitis appears to be dependent on the presence of the anti-inflammatory cytokine IL-10. plos.org In IL-10 knockout mice, cis-UCA did not alleviate colitis, suggesting that IL-10-secreting regulatory T cells may be critical for mediating the beneficial effects of cis-UCA in the gut. plos.org
Derivatives of this compound have also been tested for their anti-inflammatory activity in the context of IBD. nih.govnih.gov In ex vivo experiments using inflamed colonic tissue from IBD patients, these derivatives were found to decrease the production of pro-inflammatory cytokines such as IL-6 and IL-8, while increasing the levels of the anti-inflammatory cytokine IL-10. nih.govnih.gov In a DSS-induced colitis mouse model, these derivatives reduced the area of inflammation and the infiltration of neutrophils in the colon. nih.govnih.gov These findings suggest that pathways initiated by UV radiation in the skin can influence distal sites of inflammation and that this compound and its derivatives hold potential as therapeutic agents for IBD. plos.orgnih.gov
Table 3: Effects of this compound in Inflammatory Bowel Disease Models
| Model | Treatment | Key Findings |
|---|---|---|
| DSS-induced colitis (mice) | Subcutaneous cis-UCA | Reduced disease severity, decreased colonic CXCL1, increased colonic IL-17A, preserved splenic T-regulatory cells. plos.org |
| IL-10 knockout mice with colitis | Subcutaneous cis-UCA | Did not attenuate colitis, suggesting an IL-10 dependent mechanism. plos.org |
| Ex vivo inflamed human colonic tissue | This compound derivatives | Decreased production of pro-inflammatory cytokines (IL-6, IL-8); Increased production of anti-inflammatory cytokine (IL-10). nih.govnih.gov |
Multiple Sclerosis Association
This compound has been implicated in the complex interplay between environmental factors, such as ultraviolet (UV) radiation exposure, and the pathogenesis of multiple sclerosis (MS). nih.govtandfonline.com MS is an autoimmune disease of the central nervous system, and its prevalence is known to be lower in regions with higher sun exposure, a phenomenon partly attributed to the immunomodulatory effects of UV radiation. tandfonline.compnas.org Cis-urocanic acid is considered one of the potential non-vitamin D mediators of these effects. tandfonline.com
Upon exposure to UV radiation, trans-urocanic acid in the skin isomerizes to cis-urocanic acid. tandfonline.com This cis-isomer is systemically distributed and possesses immunosuppressive properties that may be beneficial in the context of autoimmune diseases like MS. nih.govtandfonline.com It is proposed that cis-UCA contributes to the UV-induced immune tolerance that can ameliorate autoimmune responses. tandfonline.com
The link between this compound and MS is also connected to the metabolism of histidine. mdpi.com Histidine, an essential amino acid, is the precursor to trans-urocanic acid. mdpi.com Studies have shown that histidine has neuroprotective properties and can reduce the inflammatory response in experimental autoimmune encephalomyelitis (EAE), an animal model of MS. mdpi.com Seasonal variations in histidine levels have been observed in MS patients, with lower levels in spring and fall, which could potentially contribute to disease exacerbations during these periods. mdpi.com
The production of cis-UCA following sunlight exposure is a key component of the proposed mechanism by which UV radiation may protect against MS. researchgate.net While much of the research on sunlight and MS has focused on vitamin D, the role of cis-UCA as an independent immunomodulatory molecule is an active area of investigation. tandfonline.compnas.org The potential for cis-UCA to suppress cell-mediated immunity suggests it could play a role in downregulating the autoimmune processes that drive MS. tandfonline.com
Urticaria
The involvement of this compound in the pathophysiology of chronic urticaria (CU) has been highlighted in recent studies, suggesting a role in mast cell degranulation. medscape.comnih.govresearchgate.net In contrast to conditions like atopic dermatitis where UCA levels are often decreased, research indicates an altered balance of UCA isomers in the skin of patients with chronic spontaneous urticaria (CSU). researchgate.netresearchgate.net
Specifically, studies have found an increased ratio of cis- to trans-urocanic acid in the stratum corneum of CSU patients compared to healthy individuals and those with atopic dermatitis. medscape.comresearchgate.net While the levels of trans-UCA may not be significantly different, the amount of cis-UCA is elevated in the skin of CSU patients. researchgate.netresearchgate.net This finding is significant because cis-UCA, but not trans-UCA, has been shown to enhance IgE-mediated mast cell degranulation. researchgate.netresearchgate.net
The mechanism appears to involve the direct action of cis-UCA on mast cells. In vitro experiments using human mast cell lines (LAD2) have demonstrated that cis-UCA can amplify the release of beta-hexosaminidase, a marker of degranulation, in response to both IgE-mediated and calcium-mediated stimulation. researchgate.net This suggests that the increased presence of cis-UCA in the skin of CSU patients could lower the threshold for mast cell activation, thereby contributing to the formation of wheals. medscape.comfrontiersin.org
This proposed role for cis-UCA in enhancing mast cell degranulation offers a potential explanation for the inflammatory processes in chronic urticaria that may not be solely dependent on histamine (B1213489) release. medscape.com It also suggests that modulating the levels or activity of cis-UCA could be a novel therapeutic target for skin diseases associated with IgE-mediated mast cell activation. researchgate.netresearchgate.net
Table 4: this compound in Chronic Urticaria
| Feature | Finding in Chronic Urticaria | Implication |
|---|---|---|
| UCA Isomer Ratio | Increased cis-to-trans-urocanic acid ratio in the skin. medscape.comresearchgate.net | Suggests a distinct feature of chronic spontaneous urticaria. researchgate.net |
| cis-Urocanic Acid Levels | Increased in the stratum corneum of CSU patients. researchgate.netresearchgate.net | May contribute to the severity of urticaria. nih.gov |
| Effect on Mast Cells | Cis-UCA enhances IgE-mediated degranulation. researchgate.netresearchgate.net | Lowers the threshold for mast cell activation. medscape.comfrontiersin.org |
| Therapeutic Potential | Modulation of cis-UCA is a potential therapeutic target. researchgate.netresearchgate.net | May be beneficial for diseases with IgE-mediated mast cell degranulation. researchgate.net |
Urocanic Acid and Skin Barrier Function
Role as a Natural Moisturizing Factor Component
Urocanic acid is a key component of the skin's Natural Moisturizing Factor (NMF), a complex mixture of water-soluble, hygroscopic compounds located within the corneocytes. researchgate.netpracticaldermatology.commhmedical.com The primary source of this compound and other NMF constituents is the breakdown of the protein filaggrin in the upper layers of the epidermis. practicaldermatology.comnih.govjst.go.jp Filaggrin is exceptionally rich in histidine, which is released during its proteolysis and subsequently converted into trans-urocanic acid. nih.govwashington.edu
As part of the NMF, this compound acts as a humectant, attracting and binding water from the atmosphere and deeper epidermal layers. practicaldermatology.comresearchgate.net This process is crucial for maintaining adequate hydration within the corneocytes, even in low-humidity environments. practicaldermatology.commhmedical.com Proper hydration of the stratum corneum ensures its plasticity and suppleness, preventing cracking and flaking, and allows essential enzymatic processes, such as desquamation (the shedding of dead skin cells), to function correctly. practicaldermatology.combmctoday.net
Table 1: Key Components of Natural Moisturizing Factor (NMF) This table outlines the principal components of NMF and their approximate contribution to its composition.
| Component | Percentage of NMF | Source/Function |
|---|---|---|
| Amino Acids | ~40% | Derived from filaggrin breakdown. |
| Pyrrolidone Carboxylic Acid (PCA) | ~12% | Derived from glutamine (from filaggrin); highly hygroscopic. nih.govmdpi.com |
| Lactate | ~12% | Secreted from sweat glands; influences lipid synthesis. ijdvl.comdermavidualsny.com |
| Urea | ~7% | A well-known humectant. practicaldermatology.comdermavidualsny.com |
| This compound (UCA) | ~0.7-1.5% | Derived from histidine (from filaggrin); contributes to pH and UV absorption. researchgate.netpracticaldermatology.comresearchgate.net |
| Inorganic Ions (Na, K, Ca, Mg, Cl, PO4) | ~18.5% | Includes various salts that contribute to osmotic balance. practicaldermatology.commhmedical.com |
| Sugars, Organic Acids, Peptides | ~9.5% | Other small molecules contributing to hydration. practicaldermatology.com |
Contribution to Skin pH Regulation (Acid Mantle)
The surface of healthy skin is naturally acidic, with a pH typically ranging from 4.5 to 5.9, a phenomenon known as the "acid mantle". researchgate.netijdvl.commedicaljournals.se Trans-urocanic acid is recognized as a key endogenous contributor to the generation and maintenance of this acidic environment. researchgate.netmdpi.comijdvl.com The breakdown of filaggrin into amino acids like histidine, and its subsequent conversion to this compound, is one of the primary pathways for acidifying the stratum corneum. mdpi.comkarger.comresearchgate.net
This acidic pH is critical for several aspects of skin barrier function. karger.com It helps to activate enzymes responsible for synthesizing and processing epidermal lipids, such as ceramides, which are essential for forming the permeability barrier. ijdvl.com An acidic environment also influences the activity of proteases that control desquamation, ensuring a smooth and orderly shedding process. practicaldermatology.com Furthermore, the acid mantle creates an inhospitable environment for pathogenic bacteria, thereby providing a non-specific antimicrobial defense. ijdvl.com While other factors like free fatty acids and lactic acid also contribute, the filaggrin-to-urocanic acid pathway is a significant mechanism for maintaining this protective acidic shield. ijdvl.comnih.gov
Impact on Transepidermal Water Loss (TEWL)
Transepidermal Water Loss (TEWL) is the measurement of water that passes from inside the body through the epidermal layers to the surrounding atmosphere. Elevated TEWL is a hallmark of a compromised skin barrier. While this compound's primary role is in hydration as an NMF component and pH regulation, these functions indirectly impact TEWL. researchgate.netresearchgate.net
By maintaining skin hydration and the integrity of the acid mantle, this compound supports the proper function of lipid-processing enzymes. ijdvl.com A well-organized lipid matrix is the principal barrier against excessive water loss. Therefore, adequate levels of this compound contribute to a robust barrier that effectively controls TEWL. Conversely, a deficiency in this compound can lead to impaired barrier function and consequently, increased TEWL. ontosight.ai Clinical studies have shown that topical application of cis-urocanic acid can reduce TEWL in both healthy and atopic dermatitis-affected skin, demonstrating its role in improving skin barrier function. medicaljournals.senih.govresearchgate.net
This compound Levels in Skin Conditions
Research has consistently shown that levels of this compound are significantly decreased in several skin conditions characterized by barrier dysfunction. ontosight.ai In atopic dermatitis (AD), patients often have reduced levels of filaggrin due to genetic mutations (FLG-null mutations). nih.govnih.gov This filaggrin deficiency directly leads to a reduction in its breakdown products, including this compound and pyrrolidone carboxylic acid (PCA). practicaldermatology.comnih.govmedicaljournals.se The severity of AD has been negatively correlated with epidermal this compound concentrations. medicaljournals.se Similarly, in conditions like psoriasis and ichthyosis vulgaris, NMF is substantially reduced or absent, and levels are also lower in common dry skin (xerosis) and aged skin. ontosight.aipracticaldermatology.comaging-us.com
The reduced levels of this compound in these conditions are directly linked to impaired skin barrier integrity. ontosight.aiuitm.edu.my A deficiency in UCA contributes to two primary defects: insufficient skin hydration due to a lack of this key NMF component, and an increase in skin surface pH due to the loss of its acidifying effect. medicaljournals.senih.govuitm.edu.my This elevated pH disrupts the activity of enzymes crucial for ceramide synthesis and proper lipid lamellae organization, further weakening the barrier. ijdvl.com The combination of dehydration and a compromised lipid barrier leads to increased TEWL, making the skin more susceptible to irritation, allergens, and pathogenic microbes, perpetuating the inflammatory cycle seen in conditions like atopic dermatitis. researchgate.netijdvl.com
Table 2: this compound Levels and Skin Barrier Parameters in Health vs. Disease This table provides a comparative overview of this compound levels and associated skin barrier characteristics in healthy skin versus skin affected by atopic dermatitis.
| Parameter | Healthy Skin | Atopic Dermatitis (AD) Skin |
|---|---|---|
| Filaggrin (FLG) Expression | Normal | Often reduced or absent (due to FLG mutations). nih.gov |
| This compound (UCA) Levels | Normal/High | Significantly decreased. nih.govmedicaljournals.senih.gov |
| Skin Surface pH | Acidic (4.5 - 5.9) | Elevated/More alkaline. medicaljournals.senih.gov |
| Natural Moisturizing Factor (NMF) | Abundant | Markedly reduced. practicaldermatology.comnih.gov |
| Transepidermal Water Loss (TEWL) | Low | Increased. medicaljournals.se |
| Barrier Integrity | Intact and robust | Impaired/Compromised. researchgate.netijdvl.com |
Decreased Levels in Dry Skin, Atopic Dermatitis, and Psoriasis
Interactions with Epidermal Lipids and Hydration
The functions of this compound and epidermal lipids are deeply interconnected in maintaining skin hydration and barrier function. This compound, as a vital part of NMF, ensures that the corneocytes remain hydrated. mdpi.com This intracellular hydration is critical for maintaining the flexibility of the stratum corneum. practicaldermatology.com
Furthermore, the hydration state and the acidic environment maintained by UCA are essential for the proper enzymatic processing of lipids in the intercellular space. jst.go.jpijdvl.com Enzymes like β-glucocerebrosidase and acidic sphingomyelinase, which convert precursor lipids into functional ceramides, have optimal activity at an acidic pH. ijdvl.com When UCA levels are low and the pH rises, the activity of these enzymes is inhibited, leading to a defective lipid matrix. Recent research using molecular dynamic simulations suggests that NMF components like this compound may also directly interact with the lipid matrix, acting as "lipid mobility amplifiers" and helping to maintain the fluidity and stability of the lipid layers, especially under varying hydration conditions. biorxiv.orgbiorxiv.org This demonstrates a complex relationship where NMF components and lipids work synergistically to sustain the strength and resilience of the skin barrier. uitm.edu.my
Urocanic Acid in Neurological and Systemic Contexts
Urocanic Acid Metabolism in the Brain
This compound (UCA), a metabolite of the amino acid L-histidine, has been identified as a molecule with significant activity within the central nervous system. oup.comtaylorandfrancis.com Its journey from the periphery to the brain and its subsequent metabolic conversion are key to understanding its neurological effects.
Crossing the Blood-Brain Barrier
Research has shown that this compound can cross the blood-brain barrier (BBB). oup.comoup.comnih.gov Studies involving moderate ultraviolet (UV) exposure demonstrated an increase in blood levels of UCA, which was subsequently detected in the brain. oup.comnih.gov This ability to traverse the BBB allows peripherally generated UCA to influence neuronal processes directly. orpha.net The trans-isomer of UCA, in particular, has been shown to cross the BBB, leading to increased concentrations in the hippocampus and prefrontal cortex following peripheral administration. researchgate.net
Role in Glutamate (B1630785) Biosynthesis and Release
Once in the brain, this compound participates in a novel intra-neuronal metabolic pathway for the synthesis of glutamate (GLU), the primary excitatory neurotransmitter in the central nervous system. oup.comoup.comnih.gov UCA is converted to glutamate via the enzyme urocanase. oup.comnih.gov This conversion has been confirmed through single-cell mass spectrometry and isotopic labeling, which revealed that UV exposure triggers this specific UCA-to-GLU pathway. nih.govdrperlmutter.com The resulting increase in glutamate synthesis promotes its packaging into synaptic vesicles and subsequent release at glutamatergic terminals in key brain regions such as the motor cortex and hippocampus. oup.comnih.govdrperlmutter.com This process suggests a direct link between peripheral UCA levels and central glutamatergic activity. researchgate.net
This compound and Neurobehavioral Effects
The metabolic actions of this compound in the brain translate into observable changes in behavior, particularly in the realms of learning and memory.
Influence on Motor Learning and Object Recognition Memory
Studies have demonstrated that elevated levels of this compound, whether induced by moderate UV exposure or direct intravenous injection, enhance motor learning and object recognition memory. oup.comnih.govlearningnexus.co.uk In animal models, this was observed as improved performance on tasks such as the rotarod test for motor coordination and in novel object recognition tasks. researchgate.netdrperlmutter.comlearningnexus.co.uk The enhancement of these cognitive functions is directly linked to the increased synthesis and release of glutamate in the motor cortex and hippocampus, which are critical for these types of memory. oup.comlearningnexus.co.uk Further research has shown that UCA injections can enhance both the consolidation and reconsolidation of object recognition memory. nih.gov
Reversal of Effects by Urocanase Inhibition
The crucial role of the UCA-to-glutamate conversion in mediating these neurobehavioral effects is highlighted by experiments involving the inhibition of urocanase. oup.comoup.com The application of a urocanase inhibitor, or the use of short hairpin RNA (shRNA) to suppress the enzyme, was found to diminish the positive effects of UCA on motor learning and object recognition memory. nih.govdrperlmutter.com This reversal confirms that the neurological benefits are not due to this compound itself, but rather its conversion to glutamate. oup.comnih.gov
Implications for Neurodegenerative Disorders
The discovery of this novel glutamate biosynthetic pathway involving this compound may have implications for neurodegenerative disorders. oup.comoup.com Given that abnormal glutamate signaling is a known factor in the pathology of conditions like Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis, understanding the UCA-glutamate pathway is of significant interest. oup.comoup.com While some research points to the potential of targeting this pathway for therapeutic approaches, the precise role of this compound in the context of these diseases is still under investigation. oup.comoup.comacs.org For instance, urocanic aciduria, a condition characterized by high levels of UCA due to urocanase deficiency, is associated with neurodevelopmental disorders such as intellectual disability and ataxia. orpha.net
Systemic Distribution and Biomarker Potential
This compound is found in various bodily fluids and tissues, with its levels serving as potential indicators of both normal physiological processes and pathological conditions. nih.govresearchgate.net While it is a major component of the skin's natural moisturizing factor, its presence in blood, urine, and feces is primarily linked to the metabolism of L-histidine. nih.govwikipedia.org
Levels in Blood, Urine, and Feces as Physiological Indicators
The concentration of this compound in different biological samples can provide valuable diagnostic clues.
Blood: In healthy individuals, this compound levels in the blood are generally low. Significantly elevated levels can be a sign of histidinemia, a metabolic disorder caused by a deficiency of the enzyme histidase, which leads to an accumulation of histidine. mhmedical.com
Urine: The excretion of this compound in urine is a key biomarker for its namesake disorder, urocanic aciduria. nih.gov In this condition, a deficiency in the enzyme urocanase prevents the breakdown of this compound, leading to its accumulation and substantial excretion in the urine. wikipedia.org Therefore, a urine test is the primary method for detecting this metabolic error. wikipedia.org
Feces: this compound is also present in feces, and its concentration can be influenced by the gut microbiome. nih.govresearchgate.net Certain gut bacteria can produce this compound from histidine, meaning fecal levels may reflect the metabolic activity of these microorganisms. researchgate.net
Table 1: this compound as a Physiological Indicator
| Biological Sample | Typical Finding in Healthy State | Indication of Altered Levels |
| Blood | Low concentration | Elevated levels may indicate histidinemia. mhmedical.com |
| Urine | Trace amounts | Significantly increased excretion is the primary indicator of urocanic aciduria. wikipedia.org |
| Feces | Variable | Levels can reflect the metabolic activity of gut microbiota. nih.gov |
Urocanic Aciduria as a Metabolic Disorder
Urocanic aciduria, also known as urocanase deficiency, is a rare inherited metabolic disorder. wikipedia.orgorpha.net It is characterized by the inability to properly break down this compound, leading to its buildup in the body.
The catabolism of L-histidine to L-glutamate is a multi-step process. Urocanase, also called urocanate hydratase, is the enzyme responsible for the second step: the conversion of this compound to 4-imidazolone-5-propionic acid. wikipedia.org A deficiency in this enzyme disrupts the metabolic pathway, causing this compound to accumulate. nih.gov
This deficiency is caused by mutations in the UROC1 gene, which codes for the urocanase enzyme. nih.govhumandiseasegenes.nl The disorder is inherited in an autosomal recessive pattern, meaning an affected individual must inherit two copies of the mutated gene, one from each parent. wikipedia.orghumandiseasegenes.nl Several mutations in the UROC1 gene have been identified in patients with urocanic aciduria, leading to a non-functional or poorly functional enzyme. nih.govresearchgate.net
While some individuals with urocanic aciduria may be asymptomatic, several cases have been reported with associated neurological impairments. wikipedia.orgcsic.es It is hypothesized that high concentrations of this compound may be neurotoxic, though the exact mechanism is not fully understood. orpha.net
Reported neurological symptoms include:
Mental retardation: Intellectual disability has been noted in multiple cases of urocanic aciduria. researchgate.netcsic.esuniprot.org
Ataxia: This condition, characterized by a lack of voluntary coordination of muscle movements, is a key symptom in some patients. nih.govresearchgate.netnih.gov
Speech defects: Difficulties with speech have been described in affected individuals. ontosight.ai
Convulsions: Seizures have also been reported as a neurological sign. ontosight.ai
Table 2: Neurological Impairments Associated with Urocanic Aciduria
| Neurological Impairment | Description |
| Mental Retardation | Significant limitations in intellectual functioning. nih.govresearchgate.netuniprot.org |
| Ataxia | Impaired coordination and balance, sometimes intermittent. nih.govresearchgate.netnih.gov |
| Speech Defects | Difficulty with the articulation of speech. ontosight.ai |
| Convulsions | The occurrence of seizures. ontosight.ai |
Histidinemia is another inborn error of metabolism involving the histidine pathway. mhmedical.com It is caused by a deficiency in the enzyme histidase, which catalyzes the first step of histidine breakdown—the conversion of L-histidine into this compound. wikipedia.org
This results in high levels of histidine in the blood and urine, but unlike urocanic aciduria, the levels of this compound are typically reduced. mhmedical.com While histidinemia is often considered a benign condition, some patients have exhibited neurological issues. mhmedical.com Both urocanic aciduria and histidinemia are autosomal recessive disorders that highlight the importance of the histidine metabolic pathway. mhmedical.com
Interactions of Urocanic Acid with the Microbiome
Skin Microbiome and Cis-Urocanic Acid Metabolism
On the skin, the interplay between urocanic acid and resident bacteria is particularly evident in the context of ultraviolet (UV) radiation exposure. When UVB rays strike the skin, trans-urocanic acid, a natural component of the stratum corneum, undergoes photoisomerization to become cis-urocanic acid. nih.govearth.comfrontiersin.org This cis-isomer is known for its potent immunosuppressive properties. earth.comsciencealert.comvitabasix.com However, certain bacteria within the skin's ecosystem can metabolize cis-UCA, thereby modulating its biological effects. sciencedaily.combioengineer.orgnews-medical.net
A subset of the skin's commensal bacteria possesses the enzymatic machinery to degrade this compound. sciencedaily.combioengineer.orgnews-medical.net Notably, species such as Micrococcus luteus and Staphylococcus epidermidis can metabolize cis-UCA. nih.govmdpi.comemjreviews.com These bacteria express enzymes like urocanase and cis-UCA isomerase. nih.govmedunigraz.at
Urocanase, also known as urocanate hydratase, catalyzes the conversion of urocanate into imidazolonepropionate as part of the histidine degradation pathway. nih.govebi.ac.uk Some bacteria utilize this pathway to use urocanate as a source of carbon and nitrogen for growth. medunigraz.atnih.gov Another identified enzyme, cis-UCA isomerase, specifically converts the cis-isomer back to its trans form. nih.govresearchgate.net This conversion provides access to the conventional histidine degradation pathway, which begins with the trans isomer. nih.govresearchgate.net The presence of these urocanase-positive (HutU+) bacteria means that the cis-UCA produced by UV radiation can be actively broken down by the skin's microflora. emjreviews.comnih.gov
| Bacterial Species | Enzyme(s) | Metabolic Action | Reference |
|---|---|---|---|
| Micrococcus luteus | Urocanase, cis-UCA Isomerase | Degrades cis-UCA; Converts cis-UCA to trans-UCA | nih.govmdpi.commedunigraz.at |
| Staphylococcus epidermidis | Urocanase (Hut system) | Degrades this compound | sciencealert.comemjreviews.com |
The metabolic activity of these skin-resident bacteria directly impacts the immunosuppressive effects of UV radiation. sciencedaily.combioengineer.orgnews-medical.net Cis-urocanic acid is a key mediator of UV-induced immunosuppression, a process that dampens the skin's immune response to prevent overactivation and tissue damage following sun exposure. earth.combioengineer.orgeurekalert.org However, this can also attenuate immune surveillance, which is a risk factor for skin cancer. sciencealert.combioengineer.org
By degrading cis-UCA, urocanase-expressing bacteria reduce its concentration in the skin. sciencedaily.comnih.goveurekalert.org This microbial metabolism limits the ability of cis-UCA to suppress adaptive immune responses. sciencedaily.comnih.goveurekalert.org In essence, these bacteria fine-tune the host's immune response to UV radiation. sciencedaily.comnews-medical.neteurekalert.org Studies have shown that the presence of a microbiome diminishes UV-induced systemic immune suppression. researchgate.net Furthermore, the application of a topical urocanase inhibitor was found to restrict this bacterial metabolism, thereby restoring the immunosuppressive effect of cis-UCA. nih.gov This demonstrates a direct metabolic link between UV radiation, a host-derived molecule (cis-UCA), and bacterial activity that influences host immune function. earth.comtechexplorist.com
The interaction between this compound and skin bacteria highlights the role of the microbiome as a dynamic regulator of immune responses rather than a passive bystander to environmental stressors. earth.comsciencedaily.com This metabolic interplay is a crucial aspect of skin homeostasis. bioengineer.orgresearchgate.net The ability of the microbiome to metabolize UV-induced products reshapes the understanding of the skin barrier as a metabolically active and microbially regulated interface. sciencedaily.comnews-medical.net
This relationship suggests a competition on the stratum corneum between sunscreens, microbially-produced metabolites, and host-derived molecules like cis-UCA. bioengineer.orgeurekalert.org The composition of the skin microbiome can influence the degree of UV-induced immune modulation. emjreviews.com This axis of interaction between UV radiation, the host, and the microbiome opens potential avenues for developing microbiome-targeted strategies to improve skin health and manage conditions related to UV exposure. bioengineer.orgnews-medical.net
Modulation of UV-Induced Immunosuppression by Microbial Metabolism
Gut Microbiome and this compound Metabolism
In the colon, this compound is also a substrate for microbial metabolism, but the pathway and its physiological consequences differ significantly from those on the skin. Here, gut bacteria convert this compound into imidazole (B134444) propionate (B1217596) (ImP), a metabolite linked to metabolic diseases. nih.govspringernature.comlightsources.org
Imidazole propionate is a microbially produced metabolite derived from the amino acid histidine. researchgate.netmetabolon.comhmdb.ca The metabolic pathway involves the conversion of excess histidine to trans-urocanate, which is then reduced by the gut microbiota to ImP. nih.gov This reduction is catalyzed by the enzyme urocanate reductase (UrdA), which is encoded by the urdA gene found in certain gut bacteria. nih.govspringernature.comresearchgate.net
Urocanate reductase is a flavin-dependent enzyme that facilitates the reduction of urocanate, allowing bacteria to use it as an electron acceptor for respiration. nih.govwmich.edu The enzyme's activity is optimal at a neutral pH. nih.gov Bacteria possessing the urdA gene are the primary producers of ImP from urocanate. nih.gov
Elevated levels of circulating imidazole propionate have been strongly correlated with an increased risk for and presence of type 2 diabetes (T2D). nih.govinserm.frgu.se Studies have shown that individuals with prediabetes and T2D have significantly higher blood concentrations of ImP compared to individuals with normal glucose tolerance. inserm.frgu.sefrontiersin.org These higher ImP levels are not determined by dietary histidine intake but are primarily influenced by the composition of the gut microbiota and the activity of bacterial enzymes like UrdA. nih.govgu.se
Mechanistically, ImP has been shown to impair glucose tolerance and insulin (B600854) signaling. researchgate.netmetabolon.com It disrupts the insulin signaling pathway by activating the p38γ/p62/mTORC1 signaling pathway. researchgate.netbevital.no This interference with insulin action contributes to insulin resistance, a hallmark of T2D. researchgate.netnih.govwmich.edu The gut microbiota of individuals with T2D has demonstrated a greater capacity to produce ImP, suggesting that a dysbiotic or imbalanced gut microbiome contributes to the pathogenesis of the disease through the production of this specific metabolite. nih.govspringernature.commetabolon.com
| Key Finding | Observation Details | Reference |
|---|---|---|
| Elevated ImP in T2D | Individuals with T2D have higher concentrations of ImP in both portal and peripheral blood. Levels are also elevated in prediabetic individuals. | nih.govinserm.frfrontiersin.org |
| Mechanism of Action | ImP impairs insulin signaling through the activation of the p38γ/p62/mTORC1 pathway, leading to insulin resistance. | researchgate.netbevital.no |
| Microbial Origin | ImP is produced from this compound by gut bacteria expressing the enzyme urocanate reductase (UrdA). The microbiota of T2D patients shows a higher capacity for ImP production. | nih.govspringernature.commetabolon.com |
| Correlation with Glucose Metabolism | Circulating ImP levels are positively correlated with HbA1c, HOMA-IR, and fasting/postprandial glucose levels. | frontiersin.org |
Analytical Methodologies for Urocanic Acid Research
Chromatographic Techniques
Chromatography is a cornerstone of UCA analysis, enabling the effective separation of its isomers from complex sample matrices.
High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the analysis of UCA isomers. nih.gov This method offers robust and reproducible separation, typically on reversed-phase (RP) columns. The choice of detector, either Ultraviolet (UV) or Mass Spectrometry (MS), depends on the required sensitivity and specificity of the analysis.
HPLC with UV Detection (HPLC-UV): This is a common and cost-effective method for UCA quantification. The strong UV absorbance of the UCA isomers allows for their detection at specific wavelengths. For instance, various studies have successfully used UV detection at wavelengths ranging from 263 nm to 276 nm. researchgate.net One method involved sampling from the skin with cellophane tape, extraction with a potassium hydroxide (B78521) (KOH) solution, and subsequent analysis using a Tosoh ODS 80TS column with UV detection at 264 nm. nih.gov Another approach for analyzing UCA in urine involved purification with C18 solid-phase extraction columns followed by HPLC with UV detection at 268 nm. escholarship.org The mobile phase is often an acidic phosphate (B84403) buffer mixed with an organic solvent like acetonitrile (B52724) to ensure good peak resolution between the trans and cis isomers. nih.govwhiterose.ac.uk
HPLC with Mass Spectrometry Detection (HPLC-MS): Coupling HPLC with a mass spectrometer provides superior sensitivity and specificity, allowing for very low detection limits and accurate identification, which is crucial for clinical investigations. researchgate.net LC-MS-based metabolomic analysis has been used to identify changes in UCA levels in plasma and urine samples following UV exposure. researchgate.net The high accuracy of MS detection is invaluable for confirming the identity of the isomers, especially in complex biological samples.
Interactive Table: Examples of HPLC Methods for Urocanic Acid Analysis
| Analytical Target | Column | Mobile Phase | Detector | Research Finding | Reference |
|---|---|---|---|---|---|
| trans-UCA & cis-UCA in human skin | Tosoh ODS 80TS (C18) | 20 mM potassium dihydrogenphosphate (pH 3.7) with 1 g/l sodium heptanesulphonate - acetonitrile (93:7, v/v) | UV at 264 nm | The ratio of trans to cis isomers was found to be lower in light-exposed skin compared to shielded skin. | nih.gov |
| trans-UCA & cis-UCA in cosmetic emulsions | C18 column | 0.1 M sodium perchlorate (B79767) (pH 3.0) - acetonitrile (98:2, v/v) | UV at 263 nm | The method provided good separation, linearity, and precision for quantifying UCA isomers in cosmetics. | researchgate.net |
| trans-UCA & cis-UCA in human skin | Cyclobond I™ 2000 (β-Cyclodextrin) | Phosphate buffer - acetonitrile (15:85, v/v) | Diode Array at 276 nm | Developed a simple and fast method for quantifying UCA isomers extracted from skin. | researchgate.net |
| trans-UCA & cis-UCA in human urine | C18 solid-phase extraction column | Not specified | UV at 268 nm | A single UV exposure produced a 4.75-fold increase in the urinary cis/trans-UCA ratio. | escholarship.org |
| UCA in human plasma and urine | Not specified | Binary gradient of ACN and water | Mass Spectrometry (MS) | Identified changes in numerous metabolic pathways, including UCA, following UV exposure. | researchgate.net |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for metabolomic analysis that can identify and quantify UCA. scielo.brscielo.br Due to the low volatility of UCA, a chemical derivatization step is required before analysis. scielo.br This typically involves silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create a more volatile trimethylsilyl (B98337) (TMS) derivative of the UCA molecule. scielo.brhmdb.ca
The derivatized sample is then introduced into the GC system, where it is vaporized and separated on a capillary column, such as a DB-5MS column. spandidos-publications.com The separated components then enter the mass spectrometer, which provides detailed mass spectra for identification and quantification. scielo.br GC-MS has been successfully used to study metabolic profile changes in various biological samples, identifying UCA as a relevant metabolite. For example, a capillary GC-MS method was developed for the simultaneous determination of isotopically labelled L-histidine and this compound in human plasma after derivatization. nih.gov
Hydrophilic Interaction Chromatography (HILIC) is a variant of normal-phase liquid chromatography that is exceptionally well-suited for the separation of highly polar compounds like this compound. acs.orgnih.gov When coupled with mass spectrometry, HILIC-MS offers a robust and sensitive method for UCA analysis, providing complementary information to reversed-phase methods. nih.gov
This technique uses a polar stationary phase (e.g., an AQUITY UPLC amide column or a phosphorylcholine-based ZIC-HILIC column) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.govsepax-tech.com.cn HILIC has been used for the global metabolic profiling of rat urine, where it improved the retention and detection of polar metabolites, including this compound, compared to RP chromatography. nih.gov A rapid and specific HILIC-MS/MS method was developed for the simultaneous determination of UCA isomers and pyroglutamic acid in the human stratum corneum, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL without derivatization. nih.gov
Interactive Table: HILIC-MS Methodologies for this compound
| Analytical Target | Column | Mobile Phase | Detector | Key Findings/Parameters | Reference |
|---|---|---|---|---|---|
| This compound in rat urine | HILIC-UPLC | Acetonitrile/Water gradient | Time-of-Flight (TOF) MS | Demonstrated high repeatability (CV < 1.7% for retention time, CV < 14% for signal intensity) and enhanced coverage of polar metabolites. | nih.gov |
| cis-/trans-Urocanic acid in human stratum corneum | AQUITY UPLC Amide | Water and acetonitrile gradient | Tandem MS (MRM mode) | LLOQ: 0.5 ng/mL; LLOD: <0.2 ng/mL. Intra- and inter-day precision was below 7.7%. | nih.gov |
| trans-Urocanic acid in protein formulations | ZIC-HILIC | Acetonitrile with 0.1% formic acid / Water with 0.1% formic acid | Mass Spectrometry (MS) | Successfully characterized trans-UCA as a degradation product of histidine in protein formulations. | sepax-tech.com.cn |
| This compound in tuna | UHPLC-HILIC | Aqueous ammonium (B1175870) formate (B1220265) buffer and acetonitrile | Orbitrap MS | Method validated for linearity, reproducibility, and accuracy for quantifying UCA and other biogenic amines. | acs.org |
Gas Chromatography
Spectroscopic Methods
Spectroscopic techniques provide information on the molecular structure and concentration of UCA based on its interaction with electromagnetic radiation.
Confocal Raman Spectroscopy is a non-invasive optical technique capable of providing detailed, real-time biochemical information at different depth profiles within the skin. conicet.gov.ar It is particularly valuable for in vivo studies of UCA in the stratum corneum. The method works by focusing a laser onto the skin and analyzing the inelastically scattered light, which contains vibrational information specific to the molecules present.
This technique has been used to determine semi-quantitative concentration profiles of the major components of the skin's natural moisturizing factor (NMF), including this compound. conicet.gov.ar Specific Raman bands associated with UCA (e.g., 1490-1515 cm⁻¹ and 1652 cm⁻¹) and its precursor, histidine (1318 cm⁻¹), can be monitored to assess their relative amounts. conicet.gov.ar Research has shown that after the application of certain cosmetic products, the amount of this compound in the stratum corneum can increase significantly, a change that is quantifiable with this technique. conicet.gov.ar
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify functional groups and characterize the molecular structure of this compound. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific wavenumbers corresponding to different chemical bonds.
The FTIR spectrum of this compound shows characteristic absorption peaks that confirm its structure. Key peaks include those for the carbonyl group (C=O) stretch at approximately 1660 cm⁻¹ and the carbon-carbon double bond (C=C) stretch at around 1590 cm⁻¹. mdpi.com Other characteristic peaks corresponding to the =C-H bond have been observed at 3160 cm⁻¹ and 3085 cm⁻¹. mdpi.com Attenuated Total Reflectance (ATR)-FTIR, a surface-sensitive variant, has been employed to analyze the molecular makeup of the stratum corneum. It can detect changes in carboxylate functional groups (with peaks around 1410 cm⁻¹ and 1340 cm⁻¹), which are linked to NMF components derived from filaggrin metabolism, including this compound. oup.comoup.com
Ultrafast Spectroscopic Techniques
Ultrafast spectroscopic techniques are pivotal in understanding the primary photochemical and photophysical processes of this compound (UCA). These methods, operating on femtosecond to picosecond timescales, provide profound insights into the excited-state dynamics that occur immediately following UV absorption.
Time-resolved transient absorption spectroscopy has been instrumental in studying the photoreactivity of trans-urocanic acid. Research has shown that the photophysical behavior of trans-UCA is fundamentally different depending on the excitation wavelength. researchgate.net Excitation near the peak of its absorption spectrum (around 266 nm) populates a ππ* state localized on the imidazole (B134444) ring. researchgate.net In contrast, excitation in the red tail of its absorption spectrum (306 nm) leads to different relaxation mechanisms. researchgate.net This wavelength-dependent photophysics is attributed to the presence of two closely spaced electronic states. researchgate.net
Gas-phase time-resolved ion-yield and time-resolved photoelectron spectroscopy have also been employed to investigate the ultrafast photodynamics of UCA derivatives. figshare.comnih.gov These studies reveal that even minor molecular adjustments can significantly influence excited-state behavior, leading to different relaxation pathways and lifetimes. figshare.comnih.gov This fundamental understanding is crucial for designing next-generation UV filters inspired by this compound's natural photoprotective properties, aiming to retain favorable photophysics while eliminating undesirable effects. figshare.comacs.org
Time-resolved electronic and vibrational absorption studies, spanning timescales from femtoseconds to hours, have further elucidated the photochemical and photophysical properties of UCA and its variants in different solvents. rsc.org These comprehensive studies, combined with quantum chemical calculations, have helped to resolve the long-standing question of the wavelength dependence of trans-UCA's photochemistry in aqueous environments. rsc.org
Table 1: Ultrafast Spectroscopic Findings for this compound
| Technique | Key Finding | Reference |
|---|---|---|
| Time-Resolved Transient Absorption Spectroscopy | Wavelength-dependent photophysics of trans-UCA due to two closely spaced electronic states. | researchgate.net |
| Time-Resolved Ion-Yield Spectroscopy | Minor molecular modifications significantly alter excited-state behavior and relaxation mechanisms. | figshare.comnih.gov |
| Time-Resolved Photoelectron Spectroscopy | Provides insight into the fundamental ultrafast photodynamics of UCA derivatives in the gas phase. | figshare.comnih.gov |
Electrophoretic Techniques
Electrophoretic techniques, particularly high-performance capillary electrophoresis (HPCE), offer a powerful approach for the separation and quantification of this compound isomers and related compounds in biological samples. researchgate.netnih.gov
High-Performance Capillary Electrophoresis
High-performance capillary electrophoresis has been successfully used for the characterization and measurement of histidine and this compound isomers in human skin eluates. nih.gov This method allows for the baseline separation of histidine from histamine (B1213489), 1-methylhistamine, and both cis- and trans-urocanic acid. nih.gov
The detection limits for histidine and the UCA isomers are typically in the micromolar range. Using a wavelength of 214 nm, the detection limit is 10⁻⁶ M for all three compounds. nih.gov The sensitivity for the this compound isomers can be enhanced by detecting at 267 nm, which lowers the detection limit to 5 x 10⁻⁷ M. nih.gov Studies have demonstrated a strong correlation between results obtained by HPCE and those from high-performance liquid chromatography (HPLC), with correlation coefficients (r²) of 0.981 for histidine, 0.814 for trans-UCA, and 0.956 for cis-UCA. nih.gov
In a typical application, HPCE can be performed on a fused-silica column (e.g., 50 cm x 75 µm) with a sodium phosphate buffer (e.g., 0.05 M, pH 5.0) and an applied voltage of 12 kV. nih.gov This technique has been used to determine the concentrations of these compounds in ethanol (B145695) washes from the skin of healthy volunteers, yielding concentrations of 2.22 ± 0.40 x 10⁻⁵ M for histidine, 0.96 ± 0.26 x 10⁻⁵ M for trans-UCA, and 1.04 ± 0.30 x 10⁻⁵ M for cis-UCA. nih.gov
Sample Preparation and Measurement in Biological Samples
The accurate analysis of this compound in biological matrices relies on appropriate sample collection and preparation methods that ensure the stability and integrity of the isomers.
Non-Invasive and Minimally Invasive Collection Methods (e.g., Tape Stripping, Epidermal Interstitial Fluid, Urine, Blood, Feces)
A variety of non-invasive and minimally invasive methods have been developed to collect this compound from human samples, facilitating clinical and research investigations. researchgate.netnih.gov
Tape Stripping: This is a widely used non-invasive method to sample the stratum corneum. tandfonline.comnih.gov Cellophane adhesive tape is applied to the skin, and upon removal, it collects the outermost layers of the epidermis. researchgate.net The UCA isomers are then extracted from the tape, typically using an alkaline solution or water. tandfonline.comresearchgate.net This technique is considered a reliable alternative to more invasive methods like skin biopsies for quantifying UCA and other biomarkers. tandfonline.comnih.gov It has been used to study the effects of UV radiation on the skin by measuring changes in UCA isomer ratios. tandfonline.comcolab.ws
Chamber Sampling: This is another non-invasive technique where a small chamber is placed on the skin, and a solvent is used to extract epidermal components. medicaljournals.semedicaljournalssweden.se This method provides reproducible data, and the resulting UCA isomer levels are comparable to those obtained via tape stripping. medicaljournals.semedicaljournalssweden.se An advantage of chamber sampling is that it yields clear samples, which can be beneficial for subsequent analysis by HPLC, as it avoids contaminants that can sometimes be present in tape stripping extracts. medicaljournals.se
Epidermal Interstitial Fluid (ISF): ISF, the fluid that surrounds cells in the skin, can be collected using minimally invasive techniques such as microneedle patches. researchgate.netnih.govnih.gov This fluid contains biomarkers that reflect the local tissue environment and can be analyzed for UCA content. researchgate.netnih.gov
Urine, Blood, and Feces: this compound and its isomers can also be detected in and quantified from systemic samples like urine, blood, and feces. researchgate.netresearchgate.net UCA has been identified in blood, feces, saliva, sweat, and urine. urinemetabolome.ca The analysis of UCA in urine can be particularly useful for monitoring systemic responses to UV exposure, as cis-UCA levels in urine have been shown to increase following irradiation. uva.nl However, studies have also noted that in cases of protein-energy malnutrition, this compound may be undetectable in stool ultrafiltrates while being present in very large amounts in the urine, suggesting impaired metabolic pathways. nih.gov
Quantification of Isomer Ratios (cis-UCA to trans-UCA)
The ratio of cis-UCA to trans-UCA is a critical biomarker for assessing UV exposure and its physiological effects. tandfonline.comresearchgate.net Various analytical methods, primarily high-performance liquid chromatography (HPLC), are employed for the accurate quantification of this ratio. researchgate.netnih.gov
Following UV irradiation, the amount of trans-UCA decreases while the amount of cis-UCA increases, leading to a significant shift in the isomer ratio. researchgate.netcolab.ws For instance, studies have shown that the cis/trans-UCA ratio in sunburned stratum corneum can be more than three times that in normal, unexposed skin. nih.gov
Tape stripping is a common method to obtain skin samples for isomer ratio analysis. researchgate.net HPLC analysis of extracts from these tapes allows for the separation and quantification of each isomer. tandfonline.comnih.gov The relative amount of cis-UCA is often calculated by dividing the concentration of cis-UCA by the total amount of UCA (the sum of cis- and trans-UCA). tandfonline.com This ratiometric analysis is robust and can obviate potential errors arising from variations in sample size or extraction efficiency. medicaljournals.se
Table 2: Comparison of UCA Isomer Ratios in Different Conditions
| Condition | Sample Source | Key Finding | Reference |
|---|---|---|---|
| Sunburned Skin | Stratum Corneum | cis/trans ratio more than 3x higher than normal skin. | nih.gov |
| UV-Exposed Skin | Epidermal Samples | cis-UCA increases sharply after first exposure. | tandfonline.com |
Considerations for Contamination and Degradation in Samples
Ensuring the integrity of this compound during sample collection, storage, and analysis is crucial for obtaining accurate results. Contamination and degradation are significant concerns that must be addressed.
Contamination: Samples obtained through methods like tape stripping can sometimes contain opaque contaminants that may interfere with analytical techniques, such as by obscuring HPLC columns after repeated use. medicaljournals.se In contrast, the chamber sampling technique has been reported to produce clearer samples. medicaljournals.se Another source of contamination can be microbial. The degradation of histidine to trans-urocanic acid can be induced by microbial contamination in L-histidine formulation buffers. researchgate.netresearchgate.net
Degradation: Trans-urocanic acid is known to be photolabile, and exposure to light, particularly UV radiation, can cause its isomerization to cis-UCA. researchgate.netresearchgate.net Therefore, it is essential to protect samples from light during and after collection. Freezing samples at -20°C is a common practice to preserve them until analysis. medicaljournals.se The light from analytical instruments themselves, such as a diode array detector in an HPLC system, can also be a potential source of degradation for photolabile analytes like trans-urocanic acid. researchgate.net
The degradation of histidine, the precursor of this compound, can also be influenced by the presence of metal cations. While not significantly affected by Fe²⁺, the degradation can be slightly activated by Mn²⁺. This effect can be counteracted by the addition of chelating agents like EDTA and DTPA. researchgate.netresearchgate.net Interestingly, the addition of amino acids such as alanine (B10760859) or cysteine has been shown to effectively inhibit this degradation process. researchgate.net
Therapeutic Potential and Future Research Directions
Urocanic Acid as a Therapeutic Target
The unique properties of this compound and its isomers have positioned them as potential therapeutic agents for a variety of conditions. Research is actively exploring their application in managing inflammation, skin disorders, and even cancer.
Anti-inflammatory Effects
Cis-urocanic acid has demonstrated notable anti-inflammatory properties across various tissues. Studies in animal models have shown its ability to mitigate inflammation in intestinal, bladder, and eye tissues. researchgate.netresearchgate.net For instance, cis-UCA has been found to attenuate acute dextran (B179266) sodium sulphate-induced intestinal inflammation. nih.gov In the context of ocular inflammation, it can suppress the secretion of pro-inflammatory cytokines like IL-6 and IL-8 in human corneal epithelial cells exposed to UVB radiation. nih.gov Furthermore, topical application of cis-UCA has been shown to reduce edema and erythema in mouse models of acute and subacute skin inflammation. researchgate.netmedicaljournals.se These findings highlight the potential of cis-UCA as a broad-spectrum anti-inflammatory agent.
Potential in Skin Conditions
Given its origin and concentration in the skin, this compound's role in dermatological conditions is a key area of investigation.
Atopic Dermatitis: A link has been established between decreased levels of this compound in the stratum corneum and atopic dermatitis. ontosight.ai This is often associated with loss-of-function mutations in the filaggrin gene, a protein that breaks down to produce UCA and other components of the skin's natural moisturizing factor (NMF). researchgate.netnih.gov The resulting reduction in UCA can impair skin barrier function and increase the skin's pH, creating a more favorable environment for the growth of pathogenic bacteria like Staphylococcus aureus. nih.gov
Dry Skin: As a key component of the NMF, trans-urocanic acid is crucial for maintaining skin hydration. researchgate.netontosight.ai A deficiency in UCA can lead to decreased water retention in the stratum corneum, resulting in dry skin and reduced elasticity. ontosight.ai
Modulation of Cell Death
Cis-urocanic acid has been shown to induce apoptosis, or programmed cell death, in certain cancer cells, particularly melanoma. uitm.edu.mynih.gov This effect is attributed to its ability to acidify the cytosol of tumor cells. uitm.edu.my In the slightly acidic microenvironment of a tumor, cis-UCA can transport protons into the cancer cells, lowering their intracellular pH. nih.govd-nb.info This intracellular acidification can disrupt cellular processes and trigger apoptotic pathways. nih.govd-nb.info Studies have demonstrated that cis-UCA can induce apoptosis in human melanoma cells both in vitro and in in vivo xenograft models, leading to a reduction in tumor growth. nih.gov
Novel Treatment Strategies
The therapeutic potential of this compound is being explored through the development of new treatment formulations.
Cis-UCA Emulsion Cream: A 5% cis-urocanic acid emulsion cream has been investigated in clinical trials for its efficacy in treating atopic dermatitis. medicaljournals.se These studies have shown that the cream is well-tolerated and can improve skin barrier function by reducing transepidermal water loss. medicaljournals.se While both the cis-UCA cream and the vehicle cream showed improvements in eczema severity, the findings suggest a positive effect of cis-UCA on skin barrier health. medicaljournals.se
UCA Derivatives: Researchers are also developing and testing derivatives of this compound for their anti-inflammatory properties. nih.gov In ex vivo models of inflammatory bowel disease, certain UCA derivatives have been shown to decrease the production of pro-inflammatory cytokines (IL-6 and IL-8) while increasing the levels of the anti-inflammatory cytokine IL-10 in inflamed colonic tissue. nih.gov
This compound in Disease Mechanisms and Biomarker Development
Beyond its direct therapeutic applications, this compound is also being studied for its role in the mechanisms of certain diseases and its potential as a biomarker.
Association with Skin Cancer Risk
The immunosuppressive properties of cis-urocanic acid, a result of UV radiation exposure, have linked it to an increased risk of skin cancer. aai.orgnih.govpolarresearch.net UV radiation is a known carcinogen, and its ability to suppress the immune system is a key factor in the development of skin cancers. nih.gov Cis-UCA is considered a major mediator of this UV-induced immunosuppression. aai.org
Genetic variations in the histidase gene (HAL), which is responsible for the production of this compound, have been studied in relation to skin cancer risk. nih.govaacrjournals.org While no direct main effect of a specific HAL polymorphism was found, studies have observed an interaction between this genetic variation and a history of severe sunburns, leading to an increased risk of both basal cell carcinoma and squamous cell carcinoma. nih.govaacrjournals.org This suggests that an individual's genetic predisposition to producing UCA can modify their risk of developing skin cancer, particularly in the context of high sun exposure. aacrjournals.org
Interactive Data Table: Research Findings on this compound's Therapeutic Potential
| Therapeutic Area | Key Finding | Model/Study Type | References |
| Anti-inflammatory | Cis-UCA reduces inflammation in intestinal, bladder, and eye tissues. | Animal models | researchgate.net, researchgate.net |
| Anti-inflammatory | Cis-UCA attenuates acute and subacute skin inflammation. | Mouse models | researchgate.net, medicaljournals.se |
| Atopic Dermatitis | Decreased UCA levels are associated with atopic dermatitis. | Human studies | ontosight.ai |
| Dry Skin | UCA is a key component of the skin's natural moisturizing factor. | Review | researchgate.net, ontosight.ai |
| Melanoma | Cis-UCA induces apoptosis in melanoma cells. | In vitro and in vivo (xenograft) | uitm.edu.my, nih.gov |
| Novel Treatment | 5% cis-UCA emulsion cream improves skin barrier function. | Clinical trials | medicaljournals.se |
| Skin Cancer Risk | Cis-UCA mediates UV-induced immunosuppression. | Review | aai.org, nih.gov |
| Skin Cancer Risk | Genetic variation in the HAL gene interacts with sun exposure to increase skin cancer risk. | Population-based study | nih.gov, aacrjournals.org |
Biomarker for UV Radiation Exposure
This compound (UCA) has emerged as a promising biomarker for ultraviolet (UV) radiation exposure. escholarship.org Naturally present in the stratum corneum, the outermost layer of the skin, trans-urocanic acid is produced from the amino acid L-histidine. taylorandfrancis.com Upon exposure to UV radiation, particularly UVB, trans-UCA undergoes photoisomerization to its cis-isomer. taylorandfrancis.comuitm.edu.my This conversion is a key indicator of UV exposure.
The ratio of cis-UCA to trans-UCA in the skin or urine can be used to quantify recent UV exposure. escholarship.orgnih.gov Studies have shown a significant increase in the urinary cis-UCA to trans-UCA ratio following controlled UVA/B exposure. escholarship.orgnih.gov For instance, a single exposure to approximately 70% of the minimal erythema dose (MED) resulted in a 4.75-fold increase in this ratio. escholarship.orgnih.gov This indicates that the UCA isomer ratio can serve as a sensitive marker for recent UV exposure. escholarship.orgnih.gov
The analysis of UCA isomers can be performed on samples collected through non-invasive methods like tape stripping of the stratum corneum or urine analysis. nih.govnih.gov High-performance liquid chromatography (HPLC) with UV detection is a common method for quantifying the different isomers. escholarship.orgnih.gov
| Parameter | Observation | Reference |
| Natural form in skin | trans-urocanic acid | taylorandfrancis.com |
| Conversion upon UV exposure | Isomerization to cis-urocanic acid | taylorandfrancis.comuitm.edu.my |
| Biomarker | Ratio of cis-UCA to trans-UCA | escholarship.orgnih.gov |
| Sample Types | Stratum corneum (tape stripping), Urine | nih.govnih.gov |
| Analytical Method | High-performance liquid chromatography (HPLC) | escholarship.orgnih.gov |
Understanding Complex Metabolic Interplay
The metabolism of this compound is intricately linked with several key metabolic pathways, highlighting its role beyond just a UV chromophore. UCA is an intermediate in the catabolism of histidine. taylorandfrancis.comontosight.ai The enzyme histidase converts L-histidine to trans-urocanic acid. uitm.edu.my In the liver, urocanase further metabolizes UCA into imidazolonepropionate, which is then converted to glutamate (B1630785). researchgate.net Glutamate can then enter the Krebs cycle or be used in the synthesis of the antioxidant glutathione. taylorandfrancis.commdpi.com
Disruptions in histidine metabolism, as seen in conditions like histidinemia where the conversion of histidine to this compound is impaired, lead to an accumulation of histidine and a lack of this compound. taylorandfrancis.com This underscores the importance of this metabolic pathway.
Recent research has also shed light on the interaction between the skin microbiome and this compound metabolism. Certain skin-resident bacteria, such as Staphylococcus epidermidis, possess the enzyme urocanase. techexplorist.compatsnap.com These bacteria can metabolize cis-urocanic acid, the isomer formed after UV exposure. eurekalert.orgsciencedaily.com This microbial metabolism of cis-UCA can influence the host's immune response to UV radiation by reducing the immunosuppressive effects of cis-UCA. eurekalert.orgbioengineer.org This interplay between the host's metabolism and the skin microbiome adds another layer of complexity to the biological role of this compound. eurekalert.org
Furthermore, studies in hemodialysis patients have suggested a potential protective role for this compound, with lower levels being associated with inflammation. mdpi.com This indicates that UCA may be involved in systemic metabolic regulation and inflammatory processes.
Emerging Technologies and Research Approaches
Gnotobiotic mouse models, which are mice with a completely known microbial composition, are proving to be invaluable tools for dissecting the intricate interactions between the skin microbiome, this compound, and the host's immune system. eurekalert.org These models allow researchers to control the microbial variables and establish causal relationships. bioengineer.org
Recent studies have utilized gnotobiotic-like mice to demonstrate that specific skin bacteria expressing the enzyme urocanase can metabolize cis-urocanic acid. patsnap.combioengineer.org By colonizing these mice with specific bacterial strains, researchers can directly observe the impact of microbial metabolism of cis-UCA on UV-induced immunosuppression. bioengineer.org This approach has been crucial in showing that the metabolism of cis-urocanic acid by these bacteria limits its ability to suppress immune responses. eurekalert.orgsciencedaily.com The use of gnotobiotic models helps to rule out confounding factors and provides clear evidence for the role of the microbiome in modulating the skin's response to UV radiation. bioengineer.org
Single-cell mass spectrometry (MS) is an emerging technology that enables the detailed analysis of the metabolome of individual cells. universiteitleiden.nlresearchgate.net This powerful technique offers unprecedented insight into cellular heterogeneity and the biochemical changes occurring within single cells in response to various stimuli. universiteitleiden.nlresearchgate.net
In the context of this compound research, single-cell MS has been used to detect changes in metabolite levels upon UV exposure. universiteitleiden.nl For example, studies on single hippocampal neurons in mice revealed elevated levels of this compound after moderate UV exposure. universiteitleiden.nl This highlights the potential of single-cell MS to uncover subtle metabolic shifts that might be missed in bulk cell analysis.
Different MS-based techniques, such as capillary electrophoresis-mass spectrometry (CE-MS) and secondary ion mass spectrometry (SIMS), are being employed for single-cell metabolomics. universiteitleiden.nl These methods provide high sensitivity and the ability to detect a wide range of metabolites from a single cell. researchgate.netnih.gov The application of single-cell MS is expected to provide a more granular understanding of the role of this compound and its metabolites in cellular processes and responses to environmental stressors like UV radiation.
Research into the structure-activity relationships (SAR) of this compound derivatives aims to understand how modifications to the UCA molecule affect its biological activity. This knowledge is crucial for the design of new therapeutic agents.
Studies have explored the synthesis of various N-substituted imidazole (B134444) derivatives based on the (E)-urocanic acid structure. mdpi.com For example, derivatives bearing benzyl (B1604629) and biphenylmethyl moieties have been synthesized and evaluated for their potential as angiotensin II AT1 receptor blockers, indicating that the this compound scaffold can be a starting point for developing drugs for other conditions. mdpi.com
Another area of investigation involves conjugating this compound to other molecules to enhance their properties. For instance, a this compound-modified polyphosphazene derivative was synthesized for gene delivery applications. nih.gov The results showed that the conjugation of this compound improved the transfection efficiency of the polymer. nih.gov These studies demonstrate the versatility of the this compound structure and the potential for creating novel compounds with tailored biological activities by systematically modifying its chemical structure.
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effects on the body.
Studies using stable isotopically labeled L-histidine have allowed researchers to trace its conversion to this compound in humans and determine key pharmacokinetic parameters. nih.gov Following oral administration of labeled L-histidine, the plasma concentrations of both L-histidine and this compound were measured over time. nih.gov These studies have determined the half-life of L-histidine and the maximum plasma concentration of this compound, providing insights into the rate of its formation and elimination. nih.gov
Such research has shown that L-histidine is rapidly metabolized to this compound and that the majority of L-histidine is eliminated through non-renal pathways. nih.gov Understanding the PK/PD profile of this compound is critical for evaluating its potential as a therapeutic agent or as a biomarker. researchgate.net Pharmacometabolomic approaches, which combine metabolomics with pharmacokinetic analysis, are also being used to understand the biochemical changes induced by drugs and how they relate to individual variations in drug response. researchgate.net
Q & A
Q. What are the standard methods for quantifying urocanic acid isomers in epidermal samples?
High-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy is commonly used to differentiate cis- and trans-urocanic acid isomers due to their distinct absorption profiles . Nuclear magnetic resonance (NMR) spectroscopy further validates structural integrity, particularly in purified samples . For epidermal analysis, non-invasive tape-stripping combined with mass spectrometry ensures precise quantification without disrupting skin layers .
Q. How should this compound be stored to ensure stability in experimental settings?
this compound in powder form should be stored at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Solutions in DMSO or water require storage at -80°C (6 months) or -20°C (1 month) to prevent degradation. Repeated freeze-thaw cycles must be avoided to maintain chemical integrity .
Advanced Research Questions
Q. How can contradictory findings regarding this compound levels in different types of xerosis be reconciled?
Discrepancies arise from isomer-specific roles: trans-urocanic acid is elevated in senile and diabetic xerosis, while cis-urocanic acid shows no association with diabetic xerosis . Methodological variations in sample collection (e.g., depth of epidermal extraction) and analytical techniques (e.g., solvent pH affecting isomer stability) may contribute to conflicting results. Meta-analyses comparing study protocols are recommended to identify confounding variables .
Q. What experimental approaches are used to investigate the photophysical properties of this compound under UV exposure?
Q. How does the isomerization of this compound influence its role in UV-induced immunosuppression?
UV-B irradiation converts trans- to cis-urocanic acid in the stratum corneum. Cis-urocanic acid binds to 5-HT2A receptors (Kd = 4.6 nM), inhibiting antigen presentation by Langerhans cells and generating suppressor T-cells. Experimental validation involves in vitro immune assays with metal-ion chelators to isolate isomer-specific effects .
Q. What methodologies are appropriate for assessing the chemoattractant activity of this compound in parasitic nematode studies?
Chemotaxis assays using Strongyloides stercoralis larvae in agarose gels quantify migration toward this compound. Metal ions (Ca²⁺, Mg²⁺, Mn²⁺) must be controlled via Chelex pretreatment, as they suppress chemoattraction by 50–75%. Activity is dose-dependent, peaking at 150–200 μM .
Q. How do solvent environments and molecular substitutions affect the photochemical pathways of this compound derivatives?
Solvent polarity modulates excited-state lifetimes: aprotic solvents stabilize intramolecular charge transfer, while protic solvents promote proton-coupled electron transfer. Methylation at the N1/N3 positions alters tautomer distribution, verified via H-NMR and laser-induced fluorescence .
Q. What analytical techniques are currently used to differentiate between cis- and trans-urocanic acid in biological matrices?
Chiral chromatography with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves isomers. Circular dichroism (CD) spectroscopy distinguishes enantiomeric forms, while LC-MS/MS with collision-induced dissociation confirms fragmentation patterns .
Q. What mechanisms explain the divergent associations of this compound with diabetic versus senile xerosis?
Diabetic xerosis correlates with elevated pyrrolidone carboxylic acid (PCA), which complexes with this compound, altering hydration dynamics. In senile xerosis, reduced PCA enhances this compound’s hygroscopicity, exacerbating dryness. Comparative metabolomics of stratum corneum lipids can clarify these interactions .
Q. How do divalent metal ions modulate the chemoattractant properties of this compound, and what experimental controls are required to account for this?
Metal ions form coordination complexes with this compound, masking its anionic chemoattractant epitopes. Studies must include EDTA-treated controls and atomic absorption spectroscopy to quantify residual metal content. Isothermal titration calorimetry (ITC) measures binding affinities .
Key Methodological Considerations
- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., HPLC + NMR) to address isomer-specific variability .
- Photostability Testing : Use femtosecond transient absorption spectroscopy to map this compound’s photodegradation pathways under simulated solar exposure .
- Immune Assays : Combine flow cytometry (for T-cell suppression) and ELISA (for cytokine profiling) to dissect cis-urocanic acid’s immunomodulatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
